N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide is a complex organic compound that features a trifluoroacetamide group, a dimethoxyphenethyl moiety, and a trimethylstannyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting with the preparation of the 4,5-dimethoxyphenethylamine precursor. This precursor is then subjected to stannylation to introduce the trimethylstannyl group. The final step involves the acylation of the stannylated intermediate with trifluoroacetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The trimethylstannyl group can be oxidized to form stannic derivatives.
Reduction: The trifluoroacetamide group can be reduced under specific conditions to yield amine derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles like halides or organometallic reagents are typically employed.
Major Products
Oxidation: Stannic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trimethylstannyl group can facilitate binding to metal centers, while the trifluoroacetamide moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl derivatives: These compounds share the dimethoxyphenethyl core but differ in their functional groups.
Trimethylstannyl-substituted phenethylamines: These compounds have similar stannylation but may lack the trifluoroacetamide group.
Uniqueness
N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide is unique due to the combination of its trifluoroacetamide and trimethylstannyl groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-[2-(4,5-dimethoxy-2-trimethylstannylphenyl)ethyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3NO3.3CH3.Sn/c1-18-9-4-3-8(7-10(9)19-2)5-6-16-11(17)12(13,14)15;;;;/h4,7H,5-6H2,1-2H3,(H,16,17);3*1H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZYUZULIYCYCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)C(F)(F)F)[Sn](C)(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3NO3Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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